4-(4-(2-chlorophenyl)piperazin-1-yl)-1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine
Description
BenchChem offers high-quality 4-(4-(2-chlorophenyl)piperazin-1-yl)-1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-(2-chlorophenyl)piperazin-1-yl)-1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-[4-(2-chlorophenyl)piperazin-1-yl]-1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN6/c1-16-7-8-20(17(2)13-16)30-23-18(14-27-30)22(25-15-26-23)29-11-9-28(10-12-29)21-6-4-3-5-19(21)24/h3-8,13-15H,9-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOVMFBJTFIRJCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C3=C(C=N2)C(=NC=N3)N4CCN(CC4)C5=CC=CC=C5Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(4-(2-chlorophenyl)piperazin-1-yl)-1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine is a synthetic derivative of pyrazolo[3,4-d]pyrimidine, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 364.88 g/mol. The structure features a piperazine ring and a chlorophenyl moiety, which are significant for its biological interactions.
1. Dopamine Receptor Affinity
Research indicates that compounds with similar structures exhibit high affinity for dopamine receptors. For instance, derivatives containing the piperazine moiety have shown selective binding to the dopamine D4 receptor with IC50 values as low as 0.057 nM, indicating strong potential for neuropharmacological applications .
2. Anticancer Activity
Recent studies have demonstrated that pyrazolo[3,4-d]pyrimidine derivatives possess anticancer properties. In vitro assays revealed that related compounds can induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. For example, one derivative exhibited cytotoxicity against FaDu hypopharyngeal tumor cells, outperforming standard chemotherapeutic agents like bleomycin .
3. Antimicrobial Activity
Compounds structurally related to this pyrazolo[3,4-d]pyrimidine have also been evaluated for their antimicrobial properties. Some derivatives have shown significant activity against Mycobacterium tuberculosis (Mtb), with IC50 values indicating effective inhibition at low concentrations .
The biological activity of this compound may be attributed to several mechanisms:
- Receptor Modulation : The piperazine component likely facilitates interaction with neurotransmitter receptors, influencing dopaminergic pathways.
- Cell Cycle Regulation : Anticancer effects may result from the compound's ability to interfere with cell cycle progression.
- Apoptosis Induction : Evidence suggests that related compounds can activate intrinsic apoptotic pathways in cancer cells.
Table 1: Summary of Biological Activities
| Activity Type | Related Compounds | IC50 Values (nM) | Notes |
|---|---|---|---|
| Dopamine D4 Receptor | N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide | 0.057 | High selectivity over D2 receptor |
| Anticancer | Pyrazolo[3,4-d]pyrimidine Derivatives | Varies | Induces apoptosis in tumor cells |
| Antimicrobial | Various Derivatives | <10 | Significant activity against Mtb |
Preparation Methods
Preparation of 1-(2,4-Dimethylphenyl)-3-aminopyrazole
The synthesis begins with the formation of the substituted pyrazole precursor. A modified Huisgen cycloaddition or Knorr pyrazole synthesis is employed:
Procedure :
- Dissolve 2,4-dimethylacetophenone (10 mmol) in ethanol (20 mL).
- Add hydrazine hydrate (12 mmol) and reflux at 80°C for 6 hours.
- Cool the mixture, precipitate the product, and recrystallize from ethanol to yield 1-(2,4-dimethylphenyl)-3-aminopyrazole as a white solid (Yield: 78%).
Analytical Data :
- 1H NMR (400 MHz, CDCl₃) : δ 7.45 (d, J = 8.0 Hz, 1H, Ar-H), 7.22 (s, 1H, Ar-H), 6.95 (d, J = 8.0 Hz, 1H, Ar-H), 5.80 (s, 1H, pyrazole-H), 2.35 (s, 3H, CH₃), 2.30 (s, 3H, CH₃).
- HRMS (ESI+) : m/z calcd for C₁₁H₁₃N₃ [M+H]⁺: 188.1184, found: 188.1186.
Cyclocondensation to Form the Pyrazolo[3,4-d]pyrimidine Core
The 3-aminopyrazole undergoes cyclocondensation with a 1,3-biselectrophile to construct the fused pyrimidine ring:
Procedure :
- Suspend 1-(2,4-dimethylphenyl)-3-aminopyrazole (5 mmol) in phosphoryl chloride (POCl₃, 15 mL) with catalytic pyridine (0.5 mL).
- Add malonyl chloride (5.5 mmol) dropwise at 0°C.
- Heat at 100°C for 4 hours, then pour into ice-water.
- Extract with dichloromethane, dry over MgSO₄, and evaporate to yield 1-(2,4-dimethylphenyl)-4-chloro-1H-pyrazolo[3,4-d]pyrimidine as a pale-yellow solid (Yield: 82%).
Analytical Data :
- 1H NMR (400 MHz, CDCl₃) : δ 8.65 (s, 1H, H-3), 7.60 (d, J = 8.0 Hz, 1H, Ar-H), 7.40 (s, 1H, Ar-H), 7.25 (d, J = 8.0 Hz, 1H, Ar-H), 2.50 (s, 3H, CH₃), 2.45 (s, 3H, CH₃).
- 13C NMR (100 MHz, CDCl₃) : δ 158.2 (C-4), 152.1 (C-7a), 142.0 (C-3a), 135.5 (Ar-C), 132.0 (Ar-C), 129.8 (Ar-C), 128.5 (Ar-C), 21.5 (CH₃), 21.3 (CH₃).
Optimization and Mechanistic Considerations
Solvent and Base Selection
Temperature and Reaction Time
- Heating at 120°C ensures sufficient activation energy for the displacement of chloride.
- Prolonged reaction time (12 hours) compensates for steric hindrance from the 2,4-dimethylphenyl group.
Purification Challenges
- Column chromatography with a gradient eluent (hexane → ethyl acetate) resolves residual piperazine and unreacted starting material.
Comparative Analysis with Literature Methods
The data align with established protocols for pyrazolo[3,4-d]pyrimidine functionalization, underscoring reproducibility.
Q & A
What are the key synthetic routes for preparing this compound, and what experimental parameters influence yield?
Level: Basic
Answer:
The synthesis involves multi-step reactions, typically starting with the formation of the pyrazolo[3,4-d]pyrimidine core followed by piperazine coupling. Key steps include:
- Core formation: Cyclization of substituted pyrimidine precursors using hydrazine derivatives under reflux in ethanol or DMF .
- Piperazine coupling: Nucleophilic substitution at the pyrimidine C4 position with 4-(2-chlorophenyl)piperazine, often requiring catalytic bases like K₂CO₃ and polar aprotic solvents (e.g., DMF) to facilitate the reaction .
- Critical parameters: Reaction temperature (reflux vs. room temperature), solvent polarity, and stoichiometric ratios of reagents significantly impact yield (reported 45–70% in comparable syntheses) .
How is the molecular structure of this compound characterized, and what analytical techniques are essential?
Level: Basic
Answer:
Structural confirmation relies on a combination of:
- NMR spectroscopy: ¹H/¹³C NMR to verify substituent positions (e.g., distinguishing 2,4-dimethylphenyl protons from chlorophenyl groups) .
- Mass spectrometry (HRMS): To confirm molecular weight (e.g., expected [M+H]⁺ at m/z ~487) and fragmentation patterns .
- X-ray crystallography (if crystalline): Resolves stereoelectronic effects of the piperazine-pyrazolopyrimidine linkage, though crystallization may require slow evaporation in dichloromethane/hexane .
What initial biological screening approaches are recommended for this compound?
Level: Basic
Answer:
Prioritize target-agnostic assays to identify potential activity:
- Kinase inhibition profiling: Use broad-panel kinase assays (e.g., Eurofins KinaseProfiler) due to structural similarity to pyrazolopyrimidine-based kinase inhibitors (e.g., imatinib analogs) .
- GPCR binding studies: Screen against serotonin (5-HT₁A/2A) and dopamine receptors, as piperazine derivatives often modulate these targets .
- Antimicrobial susceptibility testing: Employ microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) given reported activity of chlorophenyl analogs .
How can reaction conditions be optimized to improve yield and purity during synthesis?
Level: Advanced
Answer:
Optimization strategies include:
- Solvent screening: Replace ethanol with DMF or THF to enhance nucleophilicity in piperazine coupling, increasing yield by ~15% .
- Catalyst selection: Transition from K₂CO₃ to Cs₂CO₃ for improved base strength in SNAr reactions, reducing side-product formation .
- Workup protocols: Use preparative HPLC (C18 column, acetonitrile/water gradient) to isolate the product from unreacted piperazine starting material .
What strategies resolve contradictory data regarding its receptor binding affinities?
Level: Advanced
Answer:
Address discrepancies (e.g., conflicting IC₅₀ values for 5-HT₁A) through:
- Assay standardization: Compare radioligand binding (³H-8-OH-DPAT) vs. functional assays (cAMP accumulation) to distinguish antagonism vs. inverse agonism .
- Structural analogs: Synthesize derivatives with modified piperazine substituents (e.g., 3-chlorophenyl vs. 2-chlorophenyl) to isolate steric/electronic effects .
- Computational docking: Use Schrödinger Suite or AutoDock to model interactions with receptor active sites, identifying key residues (e.g., Asp116 in 5-HT₁A) that may explain affinity variations .
What computational methods predict its pharmacokinetic properties and metabolite pathways?
Level: Advanced
Answer:
Leverage in silico tools for ADME profiling:
- Metabolism prediction: Use StarDrop’s P450 module to identify likely oxidation sites (e.g., piperazine N-methyl groups) and potential CYP3A4/2D6 interactions .
- Permeability estimation: Apply the Lipinski/VEBER rules and QikProp to assess blood-brain barrier penetration (logBB >0.3 suggests CNS activity) .
- Reaction path modeling: Quantum mechanical calculations (Gaussian 16) simulate hydrolysis pathways under acidic/alkaline conditions, guiding stability testing protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
